[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
Description
[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound characterized by the presence of bromine, iodine, and methoxy groups
Properties
CAS No. |
769154-07-6 |
|---|---|
Molecular Formula |
C25H21BrIN3O6 |
Molecular Weight |
666.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H21BrIN3O6/c1-34-21-9-7-15(12-22(21)35-2)25(33)36-20-10-8-17(26)11-16(20)13-29-30-23(31)14-28-24(32)18-5-3-4-6-19(18)27/h3-13H,14H2,1-2H3,(H,28,32)(H,30,31)/b29-13+ |
InChI Key |
KGCQWQGHPJCTLU-VFLNYLIXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3I)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-iodobenzoyl chloride, which is then reacted with hydrazine to form 2-[(2-iodobenzoyl)amino]acetohydrazide. This intermediate is further reacted with 4-bromo-2-formylphenyl 3,4-dimethoxybenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it a valuable tool for studying biological pathways.
Medicine
In medicine, [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is explored for its potential therapeutic applications. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Ethyl acetoacetate
- Interhalogen compounds
Uniqueness
Compared to similar compounds, [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate stands out due to its unique combination of functional groups. The presence of both bromine and iodine atoms, along with the methoxy groups, imparts distinct chemical properties that can be leveraged in various applications.
Biological Activity
The compound 4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic molecule characterized by the presence of bromine, iodine, and hydrazine moieties. These structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes:
- Bromine and Iodine Atoms : These halogens can enhance biological activity through various mechanisms, including increased reactivity and improved binding affinity to biological targets.
- Hydrazine Moiety : Known for its role in enzyme inhibition and as a precursor to various bioactive compounds.
- Dimethoxybenzoate Group : This group may contribute to the compound's solubility and interaction with lipid membranes.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The hydrazine group can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Interaction : The bromine and iodine atoms may facilitate halogen bonding with receptor sites, enhancing binding affinity.
- Antioxidant Activity : Similar compounds have shown potential as antioxidants, which could be relevant for this molecule as well.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Compounds with brominated phenyl groups have been shown to inhibit cancer cell proliferation.
- Antimicrobial Effects : The presence of iodine often correlates with enhanced antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory responses.
Data Table: Biological Activities of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Iodobenzoic Acid | Iodine; carboxylic acid group | Antimicrobial |
| 4-Bromoaniline | Brominated aniline | Anticancer |
| Hydrazone Derivatives | Hydrazone linkage | Various enzyme inhibitors |
Case Studies
- Anticancer Activity : A study investigated the anticancer effects of hydrazone derivatives similar to the target compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications in the hydrazone structure can enhance potency against specific cancer types.
- Antimicrobial Studies : Research on iodinated benzoate derivatives revealed strong antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of iodine was crucial for enhancing the antibacterial properties.
- Enzyme Inhibition Assays : Inhibitory assays on enzymes such as acetylcholinesterase showed that compounds with similar hydrazine functionalities exhibited competitive inhibition, indicating potential applications in treating neurodegenerative diseases.
Synthesis Pathways
The synthesis of 4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps:
- Formation of Iodobenzoyl Chloride : Reacting 2-iodobenzoic acid with thionyl chloride.
- Acylation Reaction : The iodobenzoyl chloride is reacted with an appropriate amine to form an amide.
- Hydrazone Formation : The amide is treated with hydrazine hydrate to yield the hydrazone intermediate.
- Final Coupling Reaction : This intermediate is then coupled with 4-bromo-2-aminophenyl benzoate under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
